4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
CAS No.:
Cat. No.: VC17440594
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FN3O |
|---|---|
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
| Standard InChI | InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3 |
| Standard InChI Key | BLKKOIBYZMBORA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name 4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one delineates its core structure: a fused pyrrolopyrazole system with a 3-fluorophenyl group at position 4 and a methyl substituent at position 2. The pyrrolopyrazole scaffold consists of a five-membered pyrrole ring fused to a pyrazole ring, creating a bicyclic system with partial saturation (Figure 1). The 3-fluorophenyl moiety introduces electronic effects that may influence binding interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.24 g/mol |
| Canonical SMILES | CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F |
| InChIKey | BLKKOIBYZMBORA-UHFFFAOYSA-N |
The SMILES notation reveals the carbonyl group at position 3, the methyl group on the pyrazole nitrogen, and the fluorophenyl substituent’s para orientation relative to the fused ring system.
Synthesis and Synthetic Strategies
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrazole Formation | Hydrazine + 1,3-Diketone, Δ |
| 2 | Pyrrole Cyclization | Proline, AcOH, Microwave Irradiation |
| 3 | Aryl Functionalization | Pd(PPh3)4, K2CO3, DMF, 80°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR spectra are critical for verifying the structure of pyrrolopyrazoles. For this compound:
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The methyl group on the pyrazole nitrogen (δ ~3.0 ppm) appears as a singlet.
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The fluorophenyl protons exhibit splitting patterns characteristic of meta-substitution (δ 6.8–7.4 ppm).
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The pyrrolidine protons resonate as multiplet clusters between δ 2.5–4.0 ppm due to ring puckering.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.24 (calculated for ). Fragmentation patterns typically include loss of the fluorophenyl group (-95 Da) and subsequent cleavage of the pyrrolidine ring.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes often yield low quantities, necessitating optimization.
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Biological Data Gaps: In vitro and in vivo studies are required to validate hypothesized activities.
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Structural Modifications: Exploring substituents at positions 2 and 4 could improve potency and selectivity.
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